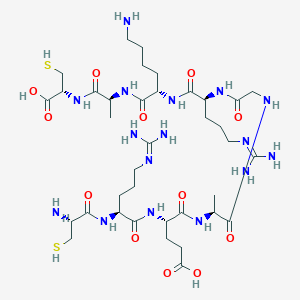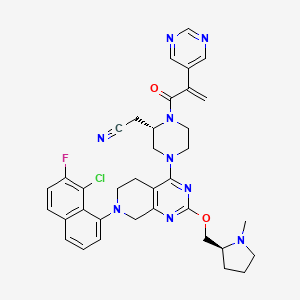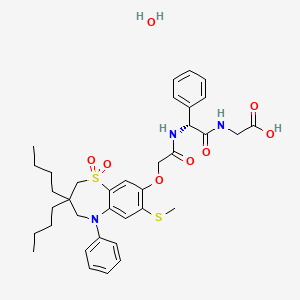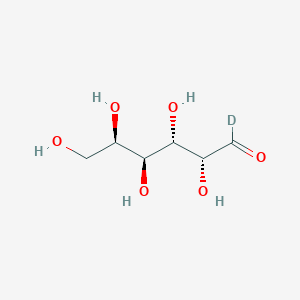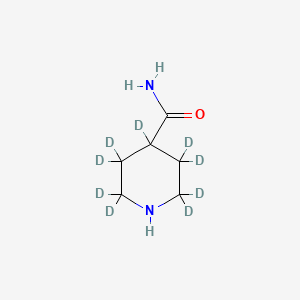
Fgfr-IN-7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fgfr-IN-7 is a small-molecule inhibitor that targets the fibroblast growth factor receptor (FGFR) family. FGFRs are receptor tyrosine kinases involved in various cellular processes, including proliferation, differentiation, and survival. Dysregulation of FGFR signaling is implicated in numerous cancers, making FGFR inhibitors like this compound valuable in cancer therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fgfr-IN-7 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The exact synthetic route and reaction conditions can vary, but common steps include:
Formation of the core structure: This often involves cyclization reactions.
Functional group modifications: Introduction of specific functional groups to enhance activity and selectivity.
Purification: Techniques such as crystallization or chromatography are used to purify the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing stringent purification protocols to meet regulatory standards .
Analyse Des Réactions Chimiques
Types of Reactions
Fgfr-IN-7 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups that enhance the compound’s activity .
Applications De Recherche Scientifique
Fgfr-IN-7 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study FGFR signaling pathways.
Biology: Helps in understanding the role of FGFRs in cellular processes.
Medicine: Investigated for its potential in treating cancers with FGFR dysregulation.
Industry: Used in the development of new therapeutic agents targeting FGFRs
Mécanisme D'action
Fgfr-IN-7 exerts its effects by binding to the ATP-binding pocket of FGFRs, inhibiting their kinase activity. This prevents the phosphorylation of downstream signaling molecules, thereby blocking the signaling pathways that promote cancer cell proliferation and survival . The primary molecular targets are FGFR1, FGFR2, FGFR3, and FGFR4 .
Comparaison Avec Des Composés Similaires
Similar Compounds
Erdafitinib: Another FGFR inhibitor approved for treating urothelial carcinoma.
Pemigatinib: Used for cholangiocarcinoma with FGFR2 fusions.
Futibatinib: A third-generation FGFR inhibitor under clinical trials.
Uniqueness
Fgfr-IN-7 is unique due to its specific binding affinity and selectivity for FGFRs, which may result in fewer off-target effects and improved efficacy in certain cancer types .
Propriétés
Formule moléculaire |
C16H21ClF2N4O2 |
|---|---|
Poids moléculaire |
374.81 g/mol |
Nom IUPAC |
2-(6-chloropyridazin-3-yl)oxy-N-[1-[(2,2-difluorocyclopropyl)methyl]piperidin-4-yl]-N-methylacetamide |
InChI |
InChI=1S/C16H21ClF2N4O2/c1-22(15(24)10-25-14-3-2-13(17)20-21-14)12-4-6-23(7-5-12)9-11-8-16(11,18)19/h2-3,11-12H,4-10H2,1H3 |
Clé InChI |
IQVHMRPINAMBJU-UHFFFAOYSA-N |
SMILES canonique |
CN(C1CCN(CC1)CC2CC2(F)F)C(=O)COC3=NN=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-5-[2-chloro-5-(1H-indazol-3-ylmethoxy)phenoxy]benzonitrile](/img/structure/B12403047.png)
![2-[N-(2-acetyloxyethyl)-4-(2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)anilino]ethyl acetate](/img/structure/B12403049.png)
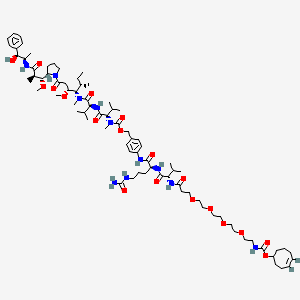
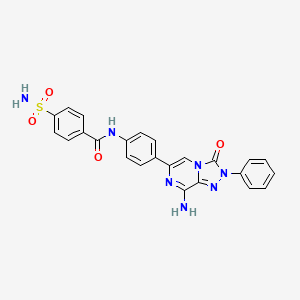
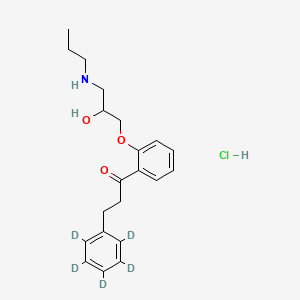
![N-[3-[1-[(2S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]propyl]-2,2,2-trifluoroacetamide](/img/structure/B12403075.png)
